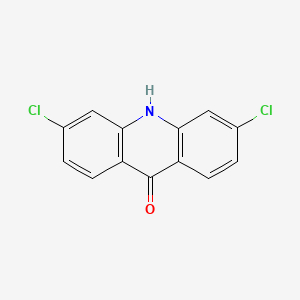
3,6-Dichloroacridin-9(10H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-ジクロロアクリジン-9(10H)-オンは、分子式C13H8Cl2N2Oの化学化合物です。これは、ヘテロ環式有機化合物であるアクリジンの誘導体です。
準備方法
3,6-ジクロロアクリジン-9(10H)-オンの合成は、通常、アクリドンの塩素化を含みます。一般的な方法の1つは、触媒の存在下で、アクリドンを塩素ガスと反応させることです。反応条件は、アクリドン環の3位と6位での選択的塩素化を確保するために、しばしば高温と制御された環境を必要とします。
工業生産方法には、化合物をより大量に生産するために、連続フローリアクターなどのより効率的でスケーラブルなプロセスが含まれる場合があります。これらの方法は、収率と純度を最適化し、不要な副生成物の生成を最小限に抑えるように設計されています。
化学反応の分析
3,6-ジクロロアクリジン-9(10H)-オンは、以下を含むさまざまな化学反応を起こします。
酸化: 化合物は、酸化剤と反応条件に応じて、さまざまな誘導体を形成するために酸化することができます。
還元: 還元反応は、化合物の部分的または完全に還元された誘導体の形成につながる可能性があります。
置換: 3位と6位の塩素原子は、求核置換反応によって他の官能基で置換することができます。これらの反応の一般的な試薬には、水酸化ナトリウム、水酸化カリウム、およびさまざまなアミンが含まれます。
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、アミンとの求核置換は、3,6-ジクロロアクリジン-9(10H)-オンのアミノ誘導体の形成につながる可能性があります。
科学的研究の応用
3,6-ジクロロアクリジン-9(10H)-オンは、科学研究でいくつかの応用があります。
化学: これは、より複雑な有機分子の合成のためのビルディングブロックとして使用されます。その独特の構造は、有機合成において貴重な中間体になります。
生物学: 化合物は、抗菌性や抗がん性などの潜在的な生物活性について研究されています。研究者は、生物学的巨大分子との相互作用と、細胞プロセスへの影響を調査しています。
医学: 潜在的な生物活性により、3,6-ジクロロアクリジン-9(10H)-オンは、新しい治療薬の開発のためのリード化合物として探求されています。
工業: 化合物の化学的特性は、染料や顔料の製造など、さまざまな工業用途で役立ちます。
作用機序
3,6-ジクロロアクリジン-9(10H)-オンの作用機序には、特定の分子標的との相互作用が含まれます。生物系では、DNA、タンパク質、および酵素と相互作用し、細胞プロセスを変化させる可能性があります。関与する正確な経路と分子標的は、化合物が使用される特定の用途とコンテキストによって異なります。
類似化合物との比較
3,6-ジクロロアクリジン-9(10H)-オンは、アクリドン、3-クロロアクリジン-9(10H)-オン、および6-クロロアクリジン-9(10H)-オンなどの他のアクリジン誘導体と比較できます。これらの化合物は、同様のコア構造を共有していますが、塩素原子の数と位置が異なります。3,6-ジクロロアクリジン-9(10H)-オンの独自の特性、例えば、その特定の反応性と潜在的な生物活性は、これらの関連化合物と区別しています。
特性
CAS番号 |
5100-80-1 |
|---|---|
分子式 |
C13H7Cl2NO |
分子量 |
264.10 g/mol |
IUPAC名 |
3,6-dichloro-10H-acridin-9-one |
InChI |
InChI=1S/C13H7Cl2NO/c14-7-1-3-9-11(5-7)16-12-6-8(15)2-4-10(12)13(9)17/h1-6H,(H,16,17) |
InChIキー |
ONUXESBOIMZMBI-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1Cl)NC3=C(C2=O)C=CC(=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


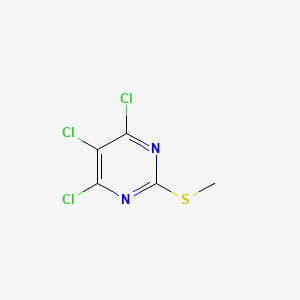
![N-[(Z)-(1,3-diphenylpyrazol-4-yl)methylideneamino]-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B11771396.png)
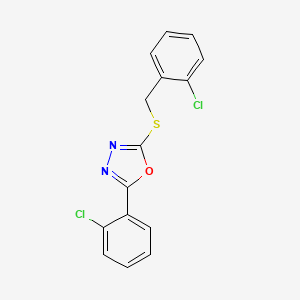
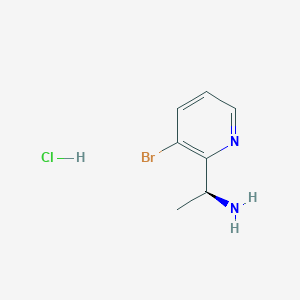
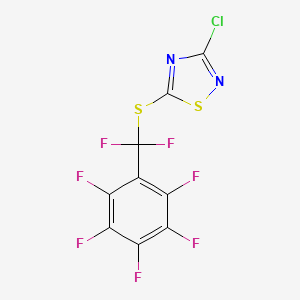
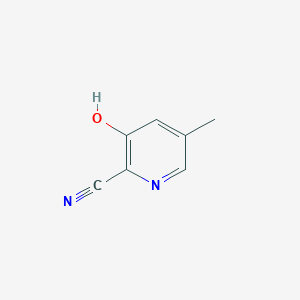
![4-Benzyl-5-(naphthalen-1-yloxymethyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B11771435.png)
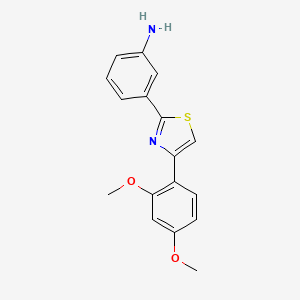


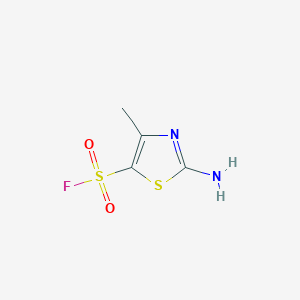

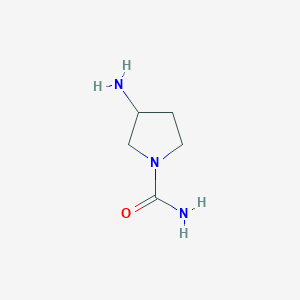
![tert-Butyl 4-hydrazinylbenzo[b]thiophene-7-carboxylate](/img/structure/B11771462.png)
